Erythromycin lactobionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

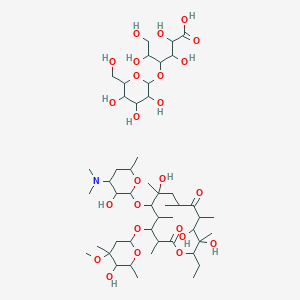

Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus). It is commonly used to treat a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria. This compound is particularly valued for its ability to be administered intravenously, making it suitable for patients who cannot take oral medications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of erythromycin lactobionate involves several steps. Initially, erythromycin is produced through fermentation by Saccharopolyspora erythraea. The erythromycin is then converted into this compound by reacting it with lactobionic acid. This reaction typically involves mixing erythromycin with water for injection to form a suspension, followed by the addition of a lactobionic acid solution. The reaction is carried out under controlled conditions, with the concentration of the erythromycin suspension being 60-120 mg/mL and the lactobionic acid solution being 145-225 g/L. The lactobionic acid solution is added dropwise at a rate of 320-380 mL/minute .

Industrial Production Methods: In industrial settings, this compound is produced as a sterile, lyophilized powder. The process involves preparing a solution of erythromycin and lactobionic acid, which is then lyophilized in its final container. This method ensures the stability and sterility of the final product, making it suitable for intravenous administration .

Análisis De Reacciones Químicas

Types of Reactions: Erythromycin lactobionate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can lead to the formation of different degradation products, which are often studied to understand the stability and efficacy of the compound .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, hydrolysis reactions may involve the use of acidic or basic conditions, while oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide .

Major Products Formed: The major products formed from the reactions of this compound include various degradation products, which can be identified and analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Aplicaciones Científicas De Investigación

2.1. Infections Treated

Erythromycin lactobionate is indicated for various bacterial infections, including:

- Acute Pelvic Inflammatory Disease : Administered at 500 mg IV every 6 hours for 3 days, followed by oral therapy.

- Legionnaire's Disease : Dosage ranges from 1 g to 4 g IV in divided doses depending on the severity.

- Streptococcal Infections : Typically dosed at 250 mg orally every 12 hours for mild cases.

- Prevention of Bacterial Endocarditis : Used in patients with penicillin allergies .

2.2. Pharmacokinetics and Dosage

The recommended dosage for adults and children varies based on the type and severity of the infection:

| Infection Type | Dosage (IV) |

|---|---|

| Severe infections | 15-20 mg/kg/day divided every 6 hours; max 4 g/day |

| Acute Pelvic Inflammatory Disease | 500 mg every 6 hours |

| Legionnaire's Disease | 1-4 g in divided doses |

Note : Continuous IV infusion is preferred to minimize local irritation .

Safety Profile and Side Effects

While this compound is generally well-tolerated, there are notable side effects associated with its use:

- Cardiac Toxicity : Reports indicate a correlation between intravenous administration and cardiac arrhythmias, particularly in female patients. A study found that females experienced significantly greater QT prolongation compared to males when perfused with this compound .

- Gastrointestinal Effects : Common side effects include nausea, vomiting, and abdominal pain, which are typical of macrolide antibiotics.

4.1. Cardiac Events Associated with this compound

A comprehensive review documented cases of life-threatening ventricular arrhythmias linked to intravenous this compound administration. Out of 346 cases analyzed, a significant number involved female patients, suggesting a need for careful monitoring during treatment .

4.2. Efficacy in Preterm Infants

A randomized controlled study demonstrated that oral erythromycin could facilitate enteral feeding in preterm infants with gastrointestinal issues, highlighting its utility beyond standard infections .

Mecanismo De Acción

Erythromycin lactobionate exerts its effects by inhibiting protein synthesis in susceptible bacterial organisms. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides and thereby inhibiting bacterial growth. This mechanism of action makes this compound effective against a wide range of bacterial infections .

Comparación Con Compuestos Similares

Erythromycin lactobionate belongs to the macrolide group of antibiotics, which also includes azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, this compound is unique in its ability to be administered intravenously, making it suitable for patients who cannot take oral medications. Additionally, this compound has been shown to have excellent enantioselectivity in the separation of chiral compounds, which is not a common feature among other macrolides .

List of Similar Compounds:- Azithromycin

- Clarithromycin

- Spiramycin

- Roxithromycin

- Telithromycin

This compound stands out due to its specific applications in intravenous therapy and chiral separation, highlighting its versatility and importance in both clinical and research settings.

Propiedades

Número CAS |

3847-29-8 |

|---|---|

Fórmula molecular |

C49H89NO25 |

Peso molecular |

1092.2 g/mol |

Nombre IUPAC |

(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-;/m1./s1 |

Clave InChI |

NNRXCKZMQLFUPL-QJEDCUIUSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

SMILES isomérico |

CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

SMILES canónico |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Apariencia |

A crystalline solid |

Key on ui other cas no. |

3847-29-8 |

Sinónimos |

Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate; _x000B_Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate; Erythromycin, compd. with Lactobionic Acid; Lactobionic Acid, compd. with Erythromycin; 4-O-β-D-Galactopyranosyl-D-Gluconic Acid compd. with Erythro |

Origen del producto |

United States |

Q1: What is the primary mechanism of action of erythromycin lactobionate?

A1: this compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis by interfering with the translocation of aminoacyl-tRNA, ultimately leading to bacterial growth inhibition or death.

Q2: Does this compound have any other notable biological effects besides its antibacterial activity?

A2: Yes, research indicates that this compound can bind to motilin receptors in the gastrointestinal tract. [, , , ] This interaction contributes to its prokinetic effects, promoting gastric emptying and intestinal motility.

Q3: Is this compound compatible with all intravenous fluids?

A3: No, studies suggest that this compound exhibits varying stability in different intravenous fluids. [] It is more stable when mixed with sodium chloride injection compared to glucose injection or glucose in normal saline.

Q4: How stable is this compound when mixed with other antibiotics in solution?

A4: The compatibility of this compound with other drugs in solution can be variable. For instance, it exhibits physical incompatibility with sulfamethoxazole/trimethoprim, resulting in precipitation. [] When combined with Shuanghuanglian Injection, the number of insoluble particles significantly increases, particularly with cefotaxime sodium and levofloxacin hydrochloride. []

Q5: What strategies can be employed to improve the stability of this compound in drug formulations?

A5: Research suggests that coating this compound with lipids like cholesteryl acetate can enhance its stability in acidic environments, such as the stomach. [] This protection can potentially improve its oral absorption efficiency.

Q6: What are the key pharmacokinetic parameters of this compound?

A6: Following intravenous administration, this compound demonstrates rapid distribution to peripheral compartments. [] High plasma and bronchial secretion concentrations are achieved, particularly with intravenous administration compared to oral administration. []

Q7: Does the rate of intravenous administration of this compound affect its pharmacokinetics or the likelihood of adverse effects?

A7: Yes, rapid intravenous administration of this compound has been linked to severe nausea and vomiting. [, , ] This is likely related to a rapid increase in plasma erythromycin concentration. Additionally, rapid administration has been associated with an increased risk of cardiac arrhythmias, potentially due to high serum levels. []

Q8: Does the presence of bile affect the activity of this compound?

A8: Yes, bile salts, major components of bile, have been shown to interact with this compound in vitro. [] This interaction might contribute to hepatic dysfunction and cholestasis observed in some cases of erythromycin therapy.

Q9: What animal models have been used to study the effects of this compound?

A9: Researchers have employed various animal models to investigate the effects of this compound. These include:

- Rat models of mycoplasma pneumonia: To evaluate the therapeutic effect of this compound and its microsphere formulation. []

- Rabbit models to study vascular irritation: To assess the irritation potential of different concentrations and injection frequencies of this compound. []

- Rabbit models to study the interaction with Herba Houttuyniae: To investigate the combined antibacterial effect of this compound with Herba Houttuyniae extracts. [, ]

- Equine models to study the effects on gastrointestinal motility: To investigate the binding of this compound to motilin receptors and its effects on intestinal motility. [, ]

- Mouse models to investigate hepatotoxicity: To examine the potential toxic effects of this compound on the liver. [, ]

Q10: What are the common adverse effects associated with this compound administration?

A10: this compound, particularly when administered intravenously, has been associated with gastrointestinal side effects like nausea, vomiting, stomach discomfort, and diarrhea. [, , ] These effects are likely related to its prokinetic properties and interaction with motilin receptors in the gut.

Q11: Are there any serious adverse effects reported with this compound use?

A11: While generally considered safe, there have been rare reports of severe adverse effects associated with this compound. These include:

- Hepatotoxicity: Cases of fulminant hepatic failure, some fatal, have been reported. []

- Cardiac arrhythmias: this compound, especially when administered rapidly intravenously, has been linked to QT interval prolongation and torsades de pointes, a potentially life-threatening ventricular arrhythmia. [, , ]

- Reversible hearing loss: Although uncommon, cases of reversible sensorineural hearing loss have been documented with intravenous this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.